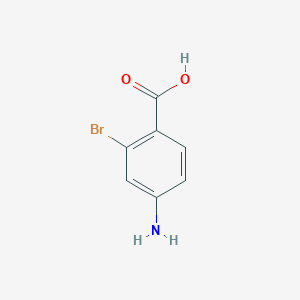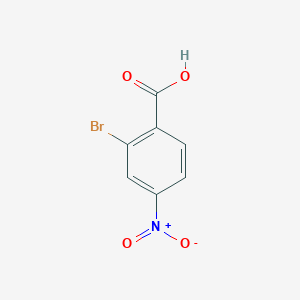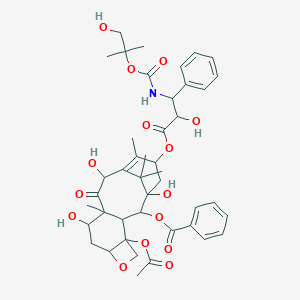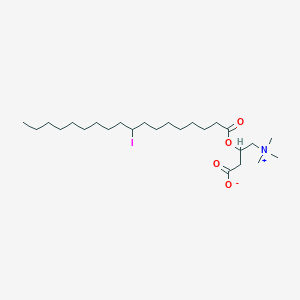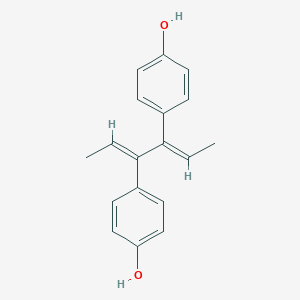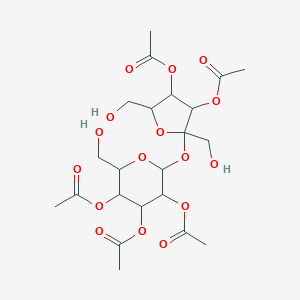
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide
Descripción general
Descripción
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide: is an organic compound with the molecular formula C8H7ClN2O4 and a molecular weight of 230.61 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to a phenyl ring, along with an acetamide functional group. It is primarily used in research settings and has applications in various scientific fields .
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide typically involves the acylation of 5-chloro-2-hydroxy-3-nitroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or ethanol for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Substitution: Sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 5-Chloro-2-hydroxy-3-aminophenylacetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxy and nitro groups may participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- N-(2-Hydroxy-5-nitrophenyl)acetamide
- N-(3-Chloro-4-hydroxyphenyl)acetamide
- N-(4-Hydroxy-3-nitrophenyl)acetamide
Comparison: N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide is unique due to the specific positioning of the chloro, hydroxy, and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propiedades
IUPAC Name |
N-(5-chloro-2-hydroxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-4(12)10-6-2-5(9)3-7(8(6)13)11(14)15/h2-3,13H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLKRDPCPYTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622856 | |
| Record name | N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156016-33-0 | |
| Record name | N-(5-Chloro-2-hydroxy-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)

